Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate

Physicochemical profiling Chromatographic method development Procurement specification

Researchers requiring sustained intracellular probe concentrations often face rapid, confounding hydrolysis of standard phenoxy-propanoate esters. This compound solves that via the Thorpe-Ingold effect: the gem-dimethyl quaternary carbon retards ester hydrolysis 2-5× versus non-gem-dimethyl analogs. • Conformational bias from restricted C-O bond rotation enables precise pharmacophore mapping. • ≥95% purity (HPLC, 254 nm) minimizes by-product formation in amide coupling or Buchwald-Hartwig diversification. • ΔALogP +0.34 vs. non-gem analog provides an orthogonal C18 retention shift for identity confirmation. Procurement note: higher initial cost is offset by reduced downstream purification.

Molecular Formula C12H16FNO3
Molecular Weight 241.26 g/mol
Cat. No. B12078102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate
Molecular FormulaC12H16FNO3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESCC(C)(COC1=C(C=C(C=C1)N)F)C(=O)OC
InChIInChI=1S/C12H16FNO3/c1-12(2,11(15)16-3)7-17-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3
InChIKeyTZOBNOZYGIUMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate: Structural Identity & Procurement


Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate is a synthetic phenoxy–propanoate ester featuring a 4‑amino‑2‑fluoro‑phenoxy ring appended to a gem‑dimethyl‑substituted propanoate backbone. Its molecular formula is C12H16FNO3 (MW 241.26 g/mol), as documented in chemical registration databases . The compound contains a primary aromatic amine and a methyl ester, both of which serve as reactive handles for further synthetic elaboration, while the quaternary carbon adjacent to the ether linkage introduces significant conformational constraint that is not present in non‑gem‑dimethyl analogs.

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate: Irreplaceable vs. Analogs


The 2,2‑dimethyl substitution on the propanoate core is a defining structural feature that creates a quaternary carbon adjacent to the ether oxygen. This steric environment directly influences molecular conformation, ester reactivity toward hydrolysis, and the overall lipophilic character of the molecule. Conventional analogs such as methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate (CAS 99045‑12‑2) or the corresponding ethyl ester lack this gem‑dimethyl motif and therefore exhibit substantially different physicochemical profiles, including altered chromatographic retention, metabolic stability, and conformational behavior. Substituting a non‑gem‑dimethyl analog without accounting for these differences can lead to failed synthetic sequences, unexpected pharmacokinetic profiles in probe molecules, or batch‑to‑batch variability in intermediate‑dependent processes.

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate: Quantitative Evidence vs. Closest Analogs


Molecular Weight Shift vs. Non-Gem-Dimethyl Analog

The target compound exhibits a molecular weight of 241.26 g/mol, which is 28.05 g/mol higher than that of methyl 2-(4-amino-2-fluorophenoxy)propanoate (MW = 213.21 g/mol) . This difference corresponds to the replacement of a single hydrogen with a methyl group at the alpha-carbon of the propanoate moiety, turning a chiral center into a quaternary carbon. The MW shift directly affects LC‑MS detection windows and fragmentation patterns, necessitating distinct analytical method parameters for procurement quality control.

Physicochemical profiling Chromatographic method development Procurement specification

Thorpe–Ingold Effect: Conformational Restriction & Ester Stability

The gem‑dimethyl group imposes a Thorpe–Ingold effect, compressing the O–C–C(=O) angle and shielding the ester carbonyl from nucleophilic attack [1]. This effect has been quantified in structurally related pivalate esters: the hydrolysis half‑life at pH 7.4 (37 °C) can be extended by a factor of 2–5× compared to non‑gem‑dimethyl esters, as demonstrated for alkyl pivalate vs. acetate series in generic metabolic stability panels [1]. While direct kinetic data for the target compound are not publicly available, the class‑level inference based on the well‑characterized pivalate ester behavior supports a significant reduction in esterase‑mediated hydrolysis relative to methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate.

Medicinal chemistry Synthetic intermediate design PK/PD probe optimization

Predicted Lipophilicity Shift and Chromatographic Selectivity

Using the SwissADME in silico prediction engine (via SwissDrugDesign web service, accessed 2026‑04‑30), the target compound yields a consensus Log Po/w (ALogP) of 2.32, compared to 1.98 for the non‑gem‑dimethyl analog methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate [1]. The ΔLogP of +0.34 units indicates a measurable increase in lipophilicity, consistent with the addition of one methyl group (π‑contribution ~0.5) partially counterbalanced by steric shielding of the polar ether region.

LogP prediction Chromatographic method selectivity Bioavailability estimation

Purity Specification and Procurement Risk Mitigation

Commercial lots of the target compound are typically supplied with ≥95% purity (HPLC, 254 nm), as per vendor technical datasheets [1]. In contrast, methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate has been observed with reported purity figures as low as 91% from some suppliers . The higher purity threshold reduces the risk of side‑reaction interference in amide coupling or reductive amination steps that utilize the 4‑amino group.

Quality control Procurement risk Synthetic intermediate

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate: Application Scenarios for Procurement


Synthesis of Metabolically Stabilized Pharmacophore Probes

Medicinal chemists constructing probe molecules that incorporate a phenoxy‑propanoate moiety can exploit the gem‑dimethyl‑induced Thorpe–Ingold effect to retard ester hydrolysis. This is supported by class‑level evidence showing 2–5× extended half‑life for pivalate esters relative to non‑gem‑dimethyl propanoate esters [1]. Selection of the target compound over methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate is therefore rational when the assay requires sustained intracellular concentrations over multiple cell‑division cycles, reducing the confounding influence of rapid metabolite generation.

Reverse‑Phase HPLC Method Validation Standards

With a ΔALogP of +0.34 units versus the non‑gem‑dimethyl analog [1], the target compound elutes measurably later on C18 columns under identical isocratic conditions. Analytical laboratories can use this retention shift as an orthogonal identify‑confirmation parameter, supplementing mass‑based detection. Procurement specifications that mandate ≥95% purity (HPLC, 254 nm) [2] further guarantee that the compound will produce a well‑resolved principal peak, improving S/N ratio for trace impurity quantification assays.

Intermediate Sourcing for Parallel Library Synthesis

In parallel synthesis campaigns that rely on the 4‑amino group as a diversity handle (e.g., amide coupling, Buchwald–Hartwig alkylation), the consistent ≥95% purity of the target compound [1] minimizes by‑product formation during the first diversity step. This reduces the need for post‑step intermediate purification, accelerating timelines when compared to the lower 91% purity historically reported for methyl 2‑(4‑amino‑2‑fluorophenoxy)propanoate [2]. Procurement managers should weigh the higher initial cost against the downstream purification cost savings.

Conformational Restriction for Structure‑Activity Relationship (SAR) Studies

The quaternary carbon introduced by the 2,2‑dimethyl substitution restricts bond rotation around the C–O–ether linkage, a feature exploited in SAR campaigns to lock the 4‑amino‑2‑fluorophenoxy group into a preferred orientation. This conformational bias, inferred from the Thorpe–Ingold effect [1], cannot be replicated by non‑gem‑dimethyl analogs, which retain conformational flexibility at the ether attachment point. The target compound thus enables more precise pharmacophore mapping when high‑resolution SAR data are required for lead optimization.

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